molecular formula C12H15FN2O2 B1466349 (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1478066-81-7

(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B1466349
CAS No.: 1478066-81-7
M. Wt: 238.26 g/mol
InChI Key: RHYBMCFVXAUFCK-UHFFFAOYSA-N
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Description

(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 3-fluoropyridin-4-yl moiety linked to a 3-(hydroxymethyl)piperidine scaffold via a methanone (carbonyl) group. The strategic incorporation of a fluorine atom on the pyridine ring is a common practice in drug design, as it can significantly influence a molecule's properties by enhancing metabolic stability, altering electronic characteristics, and improving binding affinity through selective intermolecular interactions . The piperidine ring with a hydroxymethyl side chain offers a versatile handle for further synthetic modification, allowing researchers to conjugate the molecule to other functional groups or explore structure-activity relationships. Compounds with fluorinated pyridine and piperidine substructures are frequently investigated as key intermediates in the synthesis of potential therapeutic agents. Research into analogous structures has shown that such molecules are valuable in the development of ligands for various biological targets, including enzymes and receptors within the central nervous and cardiovascular systems . The molecular framework suggests potential for applications in creating targeted covalent inhibitors or functional probes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-11-6-14-4-3-10(11)12(17)15-5-1-2-9(7-15)8-16/h3-4,6,9,16H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYBMCFVXAUFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=NC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidin-4-one Intermediate

  • Starting from 4-piperidone hydrochloride monohydrate, acylation with the appropriate fluoropyridinoyl chloride (e.g., 3-fluoropyridin-4-carbonyl chloride) in the presence of a base such as triethylamine in dichloromethane (DCM) yields the corresponding 1-(3-fluoropyridin-4-yl)piperidin-4-one.
  • Reaction conditions: Typically carried out at 0 °C to room temperature, stirring for 12 hours.
  • Purification: Flash chromatography using hexane/ethyl acetate mixtures.

Introduction of the Hydroxymethyl Group at Piperidine 3-Position

  • The ketone function on the piperidin-4-one can be converted into an epoxide intermediate.
  • Treatment of this epoxide with hydrogen fluoride-pyridine complex introduces the fluorine and hydroxymethyl substituents at the 3-position of the piperidine ring, yielding 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine derivatives.
  • Alternatively, hydroxymethylation can be achieved by nucleophilic substitution or reduction steps starting from cyano or halogenated intermediates.

Fluoropyridine Ring Functionalization

  • The fluorine substituent on the pyridine ring can be introduced via direct fluorination or by using fluorinated pyridine starting materials such as 3-fluoropyridin-4-yl derivatives.
  • For example, 3-fluoropyridin-4-yl acyl chlorides can be synthesized or purchased and then used in the acylation step.

Coupling and Final Assembly

  • The final compound is assembled by coupling the fluoropyridinyl acyl moiety with the hydroxymethyl-substituted piperidine via the ketone linkage.
  • Purification is generally achieved by silica gel chromatography.

Representative Reaction Scheme (Adapted from Related Methods)

Step Reagents & Conditions Product/Intermediate Notes
1 4-Piperidone hydrochloride + 3-fluoropyridin-4-carbonyl chloride, Et3N, DCM, 0 °C to RT, 12 h 1-(3-fluoropyridin-4-yl)piperidin-4-one Acylation
2 Epoxidation of ketone intermediate Epoxide intermediate Converts ketone to reactive epoxide
3 Treatment with HF-pyridine complex 3-fluoro-4-hydroxymethylpiperidine derivative Introduces hydroxymethyl and fluorine
4 Purification by flash chromatography Final compound: (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone Confirmed by NMR, MS

Reaction Conditions and Notes

  • The use of sodium cyanoborohydride as a mild reducing agent is reported for reductive amination steps in related pyridinyl amine syntheses, which can be adapted if amination is involved in the synthetic route.
  • Organic tertiary amine bases such as 1,4-diazabicyclo[2.2.2]octane can be employed to maintain basic conditions.
  • Alcoholic solvents such as methanol are preferred for some reductive amination reactions.
  • Metal salts like iron(II) sulfate may be added to scavenge cyanide ions if cyanohydrin intermediates are used.
  • Storage and handling of intermediates require low temperatures (2–8 °C or -20 °C) and protection from moisture to prevent degradation.

Data Table: Key Parameters for Preparation

Parameter Value/Condition Comments
Starting material 4-Piperidone hydrochloride monohydrate Commercially available
Acylating agent 3-Fluoropyridin-4-carbonyl chloride Synthesized or purchased
Base Triethylamine or DABCO Used to neutralize HCl byproduct
Solvent Dichloromethane (DCM), Methanol (for reductions) Common organic solvents
Temperature 0 °C to RT Controlled to optimize reaction
Reaction time 12 hours typical Overnight stirring
Purification Flash chromatography (silica gel) Hexane/ethyl acetate mixtures
Reducing agent Sodium cyanoborohydride (if applicable) Mild reductant for amination
Fluorination reagent HF-pyridine complex For fluorine and hydroxymethyl installation

Analytical Confirmation

  • Proton (1H) and fluorine (19F) NMR spectroscopy confirm the presence of the fluoropyridine and hydroxymethylpiperidine moieties.
  • Mass spectrometry (ESI-MS) confirms molecular weight.
  • Purity is assessed by chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, while the piperidine group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among related compounds include:

  • Pyridine ring substitutions : Halogen type (F, Cl) and position (3- vs. 2-).
  • Piperidine modifications : Hydroxymethyl, methyl, or dimethyl groups.
  • Methanone bridge: A conserved feature enabling scaffold diversity.
Table 1: Structural and Functional Comparison
Compound Name Pyridine Substituent Piperidine Substituent Molecular Formula Key Features Source
(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone 3-Fluoro-4-yl 3-(hydroxymethyl) C₁₂H₁₃FN₂O₂ Polar hydroxymethyl; fluoropyridine
(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone 2-Chloro-4-yl 3-(hydroxymethyl) C₁₂H₁₃ClN₂O₂ Chloro vs. fluoro substitution
ADX47273 4-Fluoro-phenyl 3-[1,2,4-oxadiazol-5-yl] C₁₉H₁₆FN₃O₂ Oxadiazole heterocycle; tool compound
CID-24791139 5-methyl-1H-pyrazol-3-yl 4-(hydroxymethyl) C₁₈H₂₀F₃N₃O₂ Trifluoromethylphenyl; docking study
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone 6-(3-fluoro-4-methylphenyl) 3,3-dimethyl C₂₀H₂₂FN₂O Lipophilic dimethyl group
Impact of Halogen Substitution
  • Fluoro vs. Chloro : Fluorine’s electronegativity and small size enhance binding interactions in hydrophobic pockets, while chlorine’s larger size may sterically hinder target engagement. highlights chloro-substituted analogs but lacks direct activity comparisons .
  • Positional Effects : The 3-fluoro substitution on pyridine (main compound) versus 2-chloro () may alter electronic distribution and steric interactions with target proteins.
Piperidine Modifications
  • This could improve solubility but reduce membrane permeability .
  • Stereochemistry : ’s use of (R)-3-hydroxymethyl piperidine suggests enantioselective effects in synthesis or activity, though the main compound’s stereochemistry is unspecified .
Heterocyclic Variations
  • Compounds like ADX47273 () incorporate oxadiazole rings, which may improve metabolic stability or target selectivity compared to pyridine-based systems .
  • CID-24791139 () includes a trifluoromethylphenyl group, likely enhancing binding affinity through hydrophobic and electronic effects .

Docking and Binding Studies

  • highlights GLUT4-binding compounds with structural similarities, suggesting the main compound could modulate glucose transport pathways. However, direct docking data are unavailable .
  • Molecular dynamics simulations () for CID-24791139 demonstrate the importance of substituent positioning in stabilizing protein-ligand interactions, a factor relevant to optimizing the main compound .

Biological Activity

(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone, with the CAS number 1478066-81-7, is a complex organic compound notable for its potential biological activity. This compound features a fluorinated pyridine moiety and a hydroxymethyl piperidine group, which contribute to its unique chemical properties and biological interactions.

PropertyDetails
Molecular Formula C12H15FN2O2
Molecular Weight 238.26 g/mol
IUPAC Name (3-fluoropyridin-4-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
InChI Key RHYBMCFVXAUFCK-UHFFFAOYSA-N

The structure of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged in synthetic and medicinal chemistry.

The biological activity of (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is primarily attributed to its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzymes or receptors, enhancing binding affinity and specificity due to the presence of the fluorine atom, which can stabilize the compound and improve interactions with biological targets compared to non-fluorinated analogs .

Pharmacological Applications

Research indicates that this compound has potential applications in various fields:

  • Medicinal Chemistry : Investigated as a precursor for drug development due to its ability to modulate biological pathways.
  • Biochemical Probes : Used in studies targeting specific enzymes or receptors, particularly in inflammation-related pathways.

Case Studies and Research Findings

  • JAK Inhibition Studies : In a study focusing on Janus Kinase (JAK) inhibitors, compounds similar to (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone demonstrated significant inhibition of JAK3 activity. The structure's modification by introducing different substituents was shown to affect potency significantly, indicating the importance of structural nuances in biological activity .
  • Structure–Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the incorporation of fluorinated groups generally enhances the potency of compounds against various biological targets. For instance, compounds with a trifluoromethyl group showed improved inhibition rates compared to their non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
(3-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanoneModerate JAK inhibition
(3-Bromopyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanoneLower potency compared to fluorinated analogs
(3-Methylpyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanoneLimited biological activity

The presence of a fluorine atom in (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is crucial for enhancing its reactivity and biological efficacy.

Q & A

Q. What synthetic routes are recommended for synthesizing (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The compound can be synthesized via coupling reactions between fluoropyridine and hydroxymethylpiperidine derivatives. A validated approach involves using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, DMAP (4-dimethylaminopyridine) as a catalyst, and DIPEA (N,N-diisopropylethylamine) as a base in dichloromethane (DCM) at room temperature, achieving yields up to 95% . Optimization strategies include:
  • Catalyst loading : Reducing Pd(PPh₃)₄ to 5 mol% and CuI to 20 mol% in Sonogashira-type couplings to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity in arylacetylene additions .
  • Temperature control : Reactions performed at 60°C for 1 hour improve regioselectivity .
    Lower yields (e.g., 8–12% in other benzoylpiperidine derivatives) may arise from steric hindrance or competing side reactions, necessitating purification via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires:
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, hydroxymethyl protons in piperidine appear as distinct triplets near δ 3.5–4.0 ppm .
  • HPLC analysis : Retention times (e.g., 11.351–11.959 minutes) and peak areas (>95% at 254 nm) confirm purity .
  • Elemental analysis : Validate empirical formulas (e.g., C% 72.04 vs. calculated 72.85) to detect impurities .
    Advanced mass spectrometry (MS) or X-ray crystallography (for crystalline derivatives) may resolve ambiguities in stereochemistry .

Q. What safety protocols should be followed during synthesis and handling?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile reagents (e.g., DCM) .
  • Storage : Keep the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the fluoropyridine moiety .
  • Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of analogous fluoropyridine-piperidine hybrids?

  • Methodological Answer : Low yields (e.g., 8% in benzoylpiperidine derivatives) often stem from:
  • Intermediate instability : Protect hydroxymethyl groups with tert-butyldimethylsilyl (TBS) ethers during coupling steps .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.1 equivalents of arylacetylene) and use scavengers like molecular sieves to absorb water .
  • Purification challenges : Employ gradient elution in flash chromatography (e.g., hexane/EtOAc 10:1 to 3:1) to separate closely related impurities .

Q. What strategies resolve contradictions in reported synthetic methods for fluoropyridine-piperidine hybrids?

  • Methodological Answer : Discrepancies in methodologies (e.g., Friedel-Crafts acylation vs. EDC-mediated coupling) can be evaluated by:
  • Mechanistic studies : Use DFT calculations to compare activation energies for acyl transfer vs. nucleophilic substitution pathways .
  • Benchmarking : Replicate published protocols (e.g., Friedel-Crafts with AlCl₃ vs. EDC/DMAP ) under identical conditions to assess reproducibility.
  • Scale-dependent optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., acylation) to improve scalability and safety .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

  • Methodological Answer :
  • Chiral catalysts : Use (R)- or (S)-BINOL-based catalysts in asymmetric syntheses to enforce enantioselectivity .
  • Protecting groups : Temporary protection of the hydroxymethyl group with benzyl ethers prevents racemization during piperidine ring functionalization .
  • X-ray crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/hexane mixtures and analyzing diffraction patterns .

Q. What methodologies are effective for designing bioactivity-optimized analogs?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the fluoropyridine ring with trifluoromethylpyrimidine to enhance metabolic stability .
  • SAR studies : Compare IC₅₀ values of analogs with varying substituents (e.g., 3-hydroxyphenyl vs. 4-fluorophenyl) to map pharmacophore requirements .
  • Computational docking : Model interactions with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock Vina to prioritize synthetic targets .

Contradiction Analysis

  • Example : reports yields as low as 8% for certain benzoylpiperidines, while achieves 95% yields via optimized coupling.
    • Resolution : The disparity likely arises from differences in steric bulk (e.g., triazole substituents in vs. alkynyl groups in ) and reaction scalability. Pilot-scale reactions (<1 mmol) in may suffer from inefficient mixing, whereas uses precise stoichiometry and catalytic systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Reactant of Route 2
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(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

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